Ethyl 5-(chloromethyl)furan-2-carboxylate
Overview
Description
Ethyl 5-(chloromethyl)furan-2-carboxylate: is an organic compound with the molecular formula C8H9ClO3 . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a chloromethyl group attached to the furan ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-hydroxymethyl-2-furoic acid with thionyl chloride to form 5-(chloromethyl)-2-furoic acid , which is then esterified with ethanol to produce this compound. The reaction conditions typically involve refluxing the mixture in the presence of a catalyst such as pyridine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chloromethylation of furan derivatives followed by esterification . The use of advanced purification techniques like distillation and crystallization ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as or .
Oxidation: The furan ring can be oxidized to form derivatives.
Reduction: The ester group can be reduced to form .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in the presence of a solvent such as .
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like or in anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Formation of .
Oxidation: Formation of derivatives.
Reduction: Formation of .
Scientific Research Applications
Ethyl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including and .
Mechanism of Action
The mechanism of action of Ethyl 5-(chloromethyl)furan-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA . This can lead to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also participate in electron transfer reactions , contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 5-(chloromethyl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(chloromethyl)-2-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(bromomethyl)-2-furoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 5-(hydroxymethyl)-2-furoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-(chloromethyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACYJRMCXLIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294638 | |
Record name | ethyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2528-00-9 | |
Record name | 2528-00-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-(chloromethyl)-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(chloromethyl)-2-furancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.